molecular formula C22H21BrFN3O B2497007 (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797952-63-6

(4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2497007
CAS RN: 1797952-63-6
M. Wt: 442.332
InChI Key: KABFOVGFTYRPIT-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that typically exhibit significant biological activity, being part of heterocyclic chemistry which is crucial for medicinal chemistry and drug design. This molecule, characterized by the presence of bromo, fluoro, quinolinyl, and piperidinyl groups, is an intriguing subject for synthesis and structural analysis due to its potential bioactive properties.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the formation of intermediates like benzisoxazoles and indazoles, which are then further modified through reactions like condensation and cyclization. For instance, compounds similar to our molecule of interest have been synthesized from benzisoxazole precursors evaluated for antiproliferative activity, suggesting a complex synthetic route that includes the formation of bioactive heterocycles (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies. The detailed structure helps in understanding the conformation and spatial arrangement of the molecule, crucial for its biological activity. For example, the structural characterization of related molecules using X-ray diffraction has revealed their crystalline nature and the specific conformations adopted by their cyclic components (Prasad et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound similar in structure, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. The molecular structure was characterized using various spectroscopic methods and confirmed by X-ray diffraction. This research highlights the potential for developing novel bioactive heterocycles with similar structural frameworks (Prasad et al., 2018).

Antioxidant Properties

  • Research involving derivatives of methanone, specifically (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, found effective antioxidant properties. This study suggests the potential of methanone derivatives, including those similar to the compound , in exhibiting significant antioxidant activity (Çetinkaya et al., 2012).

Metabolite Identification and Transporter-Mediated Excretion

  • A study on a structurally related compound, (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, identified its human metabolites and investigated the transporter-mediated renal and hepatic excretion. This research is crucial for understanding the metabolism and excretion pathways of similar compounds (Umehara et al., 2009).

Anti-Tuberculosis Potential

  • The 2,4-diaminoquinazoline series, sharing structural similarities, has been evaluated for its potential as a tuberculosis drug candidate. This research examined structure-activity relationships influencing potency and demonstrated bactericidal activity against Mycobacterium tuberculosis (Odingo et al., 2014).

HPLC-Fluorescence Determination

  • A study utilized 4,7-Phenanthroline-5,6-dione (phanquinone) for pre-column derivatization in high-performance liquid chromatography (HPLC) analysis of amino acids. This suggests applications in quality control and analysis of compounds including amino derivatives of methanones (Gatti et al., 2004).

Antitumor Activity

  • Research on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone demonstrated significant inhibition on the proliferation of cancer cell lines, suggesting the potential use of similar compounds in cancer research (Tang & Fu, 2018).

properties

IUPAC Name

[4-[(3-bromophenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFN3O/c23-16-6-4-5-15(11-16)13-26-21-18-12-17(24)7-8-20(18)25-14-19(21)22(28)27-9-2-1-3-10-27/h4-8,11-12,14H,1-3,9-10,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFOVGFTYRPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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